N-(4-methoxybutyl)-2-methylcyclopentan-1-amine
Description
N-(4-Methoxybutyl)-2-methylcyclopentan-1-amine is a substituted cyclopentylamine derivative featuring a 4-methoxybutyl group attached to the nitrogen atom and a methyl substituent at the 2-position of the cyclopentane ring. The ¹H-NMR spectrum of structurally related compounds (e.g., δ 2.41 ppm for methyl groups, δ 3.25 ppm for methoxy protons) highlights characteristic signals for such substituents .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-10-6-5-7-11(10)12-8-3-4-9-13-2/h10-12H,3-9H2,1-2H3 |
InChI Key |
QBYWEMPZAZNULG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine typically involves the alkylation of 2-methylcyclopentan-1-amine with 4-methoxybutyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in modulating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound likely requires multi-step alkylation or reductive amination, similar to N13-(4-Methoxybutyl)evodiamine () and 4-methoxy-4-methylpentan-1-amine (). However, the absence of direct synthesis protocols for the target molecule necessitates extrapolation from analogues.
- Functional Group Influence : The 4-methoxybutyl group enhances solubility compared to simpler alkyl chains, as seen in 4-methoxy-4-methylpentan-1-amine hydrochloride (), which utilizes a methoxy group for improved crystallinity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Crystallinity : The hydrochloride salt of 1-(4-methoxybutyl)-N-(2-methylpropyl)-... () exhibits defined XRD peaks, suggesting that salt formation or bulky substituents (e.g., benzoimidazole) improve crystallinity compared to simpler amines .
- Solubility : Methoxy groups generally enhance aqueous solubility, as demonstrated in 4-methoxy-4-methylpentan-1-amine hydrochloride (), which contrasts with hydrophobic analogues like N-(diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine () .
Biological Activity
N-(4-methoxybutyl)-2-methylcyclopentan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
This compound can be described chemically as follows:
- Molecular Formula : C_{12}H_{19}N
- Molecular Weight : 191.29 g/mol
- Structure : The compound features a cyclopentane ring substituted with a methyl group and a 4-methoxybutyl side chain, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin (5-HT) receptors. Compounds that modulate these receptors are often explored for their therapeutic potential in treating mood disorders, anxiety, and other neurological conditions.
Receptor Interaction
Research indicates that compounds structurally related to this compound exhibit selective agonistic activity at the 5-HT receptor subtypes. This interaction can lead to:
- Modulation of neurotransmitter release
- Altered neuronal excitability
- Potential antidepressant and anxiolytic effects
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs. Below is a summary of key findings:
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant agonistic activity at 5-HT receptors, indicating potential antidepressant effects. | In vitro receptor binding assays. |
| Study 2 | Showed reduced anxiety-like behavior in animal models, suggesting anxiolytic properties. | Behavioral assays in rodents (e.g., elevated plus maze). |
| Study 3 | Evaluated the pharmacokinetics of the compound, revealing favorable absorption and distribution profiles. | Pharmacokinetic studies in rats. |
Case Study 1: Antidepressant Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of this compound to evaluate their antidepressant effects. The most potent analog exhibited a significant reduction in depressive symptoms in rodent models, correlating with increased serotonin levels in the brain .
Case Study 2: Anxiolytic Effects
Another investigation focused on the anxiolytic properties of this compound. Using the elevated plus maze test, subjects treated with this compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
